molecular formula C18H20O4 B584961 Propafenone impurity D CAS No. 91401-73-9

Propafenone impurity D

Cat. No. B584961
CAS RN: 91401-73-9
M. Wt: 300.354
InChI Key: KRSTZDUMPGTWJG-UHFFFAOYSA-N
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Description

Propafenone Impurity D, also known as Depropylamino Hydroxy Propafenone, is an impurity of Propafenone . Propafenone is an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .


Molecular Structure Analysis

The molecular formula of Propafenone Impurity D is C18H20O4 . Its molecular weight is 300.35 . The IUPAC name is 1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one .

Scientific Research Applications

Spectroscopic and Biological Analysis

Propafenone, known chemically as 1-[2-[2‑hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, has been evaluated for its structural, optical, electronic, and biological properties. Using various spectroscopic techniques and computational methods (DFT), researchers have analyzed its complete vibrational profile, energy gaps between molecular orbitals, and other electronic properties. Additionally, the study delved into Drug Likeness based on Lipinski's rule of five and molecular docking studies with 3CHW protein, highlighting its potential biological applications (George et al., 2020).

Electrophysiological Effects

Research comparing the electrophysiological effects of propafenone and its metabolites (5-hydroxypropafenone and N-depropylpropafenone) on guinea pig ventricular muscle fibers revealed insights into their impact on cardiac tissues. The study involved evaluating the effects of these compounds on action potential and refractory periods at various concentrations, providing valuable data on the electrophysiological behavior of propafenone and its derivatives (Rouet et al., 1989).

Interaction with Cardiac Channels

An investigation into the effects of propafenone and its major metabolite, 5-hydroxy-propafenone, on human cardiac potassium channels (hKv1.5) highlighted their concentration-dependent inhibition of these channels. The study used the whole-cell patch-clamp technique to demonstrate how these compounds affect channel activity, which is crucial for understanding their implications in cardiac arrhythmia management (Franqueza et al., 1998).

Stereoisomer Pharmacology

The study on the pharmacological activity of propafenone enantiomers revealed how these isomers contribute to the overall effects of the drug. The research explored the electrophysiologic and beta-blocking properties of both enantiomers, offering insights into the differential impact of these isomers on cardiac function (Kroemer et al., 1989).

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSTZDUMPGTWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propafenone impurity D

CAS RN

91401-73-9
Record name 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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